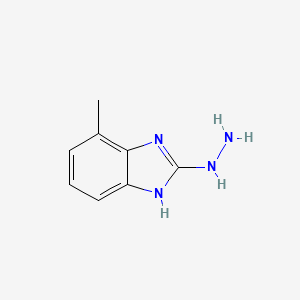
Bis(N,N'-di-t-butylacetamidinato)iron(II)
Übersicht
Beschreibung
Bis(N,N’-di-t-butylacetamidinato)iron(II) is an organometallic compound that has garnered significant interest in the fields of bioinorganic chemistry and catalysis. This compound is known for its catalytic properties, particularly in ortho-selective and asymmetric synthesis, making it a valuable precursor in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-t-butylacetamidinato)iron(II) can be synthesized through the reaction of iron(II) chloride with N,N’-di-t-butylacetamidine in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, bis(N,N’-di-t-butylacetamidinato)iron(II) is produced using metal-organic chemical vapor deposition (MOCVD) techniques. This method involves the vaporization of the compound followed by its deposition onto a substrate, forming thin films of iron-containing materials .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N,N’-di-t-butylacetamidinato)iron(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides, such as Fe2O3, under specific conditions.
Reduction: It can be reduced to form iron carbides and iron nitrides.
Substitution: The amidinate ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and peroxide, typically used at high temperatures.
Substitution: Various ligands can be introduced under controlled conditions to achieve the desired substitution.
Major Products Formed
Iron Oxides: Fe2O3 and other iron oxides are common products of oxidation reactions.
Iron Carbides: Fe1−xCx thin films are formed through reduction reactions.
Iron Nitrides: FeN films can be produced via substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(N,N’-di-t-butylacetamidinato)iron(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(N,N’-di-t-butylacetamidinato)iron(II) involves its reactivity with various substrates. The amidinate ligands facilitate the formation of iron-containing thin films by promoting the deposition of iron atoms onto the substrate. The compound’s volatility and reactivity with water make it an ideal precursor for ALD processes, allowing for the controlled growth of thin films at relatively low temperatures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(N,N’-di-tert-butylacetamidinato)nickel(II): Similar to the iron compound, this nickel complex is used in ALD processes for the deposition of nickel sulfide films.
Bis(N,N’-di-tert-butylacetamidinato)cobalt(II): This cobalt complex is another example of a metal amidinate used in thin film deposition.
Uniqueness
Bis(N,N’-di-t-butylacetamidinato)iron(II) stands out due to its specific reactivity with water and its ability to form iron oxides at relatively low temperatures. This makes it particularly useful in applications requiring precise control over film thickness and composition .
Eigenschaften
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUQVABQSKCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42FeN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(methylcarbamoyl)methoxy]acetic acid](/img/structure/B3147985.png)

![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)




![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)


![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)

![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)
